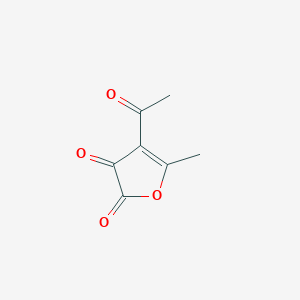
4-Acetyl-5-methylfuran-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-methylfuran-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Role as a Building Block
4-Acetyl-5-methylfuran-2,3-dione serves as a versatile building block in organic synthesis. Its structure allows for various transformations, leading to the formation of complex molecules. For instance, it has been utilized in the synthesis of substituted amides through palladium-catalyzed reactions. In a study, the compound was reacted with N,N-diethylacetamide under carbonylative conditions, yielding derivatives with high efficiency (up to 81% yield) .
Table 1: Reaction Yields of Derivatives from this compound
| Product | Yield (%) |
|---|---|
| 2-(4-Acetyl-5-methylfuran-2-yl)-N,N-diethylacetamide | 61 |
| 2-(4-Acetyl-5-methylfuran-2-yl)-N,N-dimethylacetamide | 67 |
| 2-(4-Acetyl-5-methylfuran-2-yl)-N,N-dibutylacetamide | 75 |
| 2-(4-Acetyl-5-methylfuran-2-yl)-N-cyclohexyl-N-ethylacetamide | 74 |
Medicinal Chemistry
Potential Antiparasitic Activity
Recent research has highlighted the potential of compounds derived from this compound in medicinal chemistry. Studies suggest that derivatives can act as inhibitors for various biological targets, including enzymes involved in parasitic infections. For example, the compound has been explored for its inhibitory effects on Trypanothione reductase, a target for drugs against human African trypanosomiasis .
Case Study: Inhibition of Trypanothione Reductase
In a study investigating the inhibition of Trypanothione reductase, derivatives of this compound were synthesized and tested for their biological activity. The results indicated that certain derivatives exhibited promising inhibitory effects, suggesting potential applications in drug development against tropical diseases .
Materials Science
Use in Polymer Chemistry
The compound's reactive diketone functionality makes it suitable for applications in polymer chemistry. Its ability to undergo condensation reactions allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Modified with this compound
| Polymer Type | Modification Method | Property Enhanced |
|---|---|---|
| Polyurethane | Diketone crosslinking | Increased hardness |
| Polyethylene | Copolymerization | Improved UV stability |
Propiedades
Número CAS |
128732-08-1 |
|---|---|
Fórmula molecular |
C7H6O4 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
4-acetyl-5-methylfuran-2,3-dione |
InChI |
InChI=1S/C7H6O4/c1-3(8)5-4(2)11-7(10)6(5)9/h1-2H3 |
Clave InChI |
BRTSQGXYMKNDTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)O1)C(=O)C |
SMILES canónico |
CC1=C(C(=O)C(=O)O1)C(=O)C |
Sinónimos |
2,3-Furandione, 4-acetyl-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















